Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate

synthetic chemistry CuAAC cycloaddition pyridyl-triazole

This 3-chloropyridin-2-yl triazole methyl ester is the ONLY validated precursor to a KAT2A enzymatic activator phenotype, as confirmed by Pacifico et al. All other pyridyl substitution patterns are inhibitors. The unsubstituted C5 position enables economical one-building-block library diversification via halogenation or direct C–H functionalization. Hydrolyze to the active acid 27d or use as a cell-permeable pro-drug. Procure this precise chemotype to avoid purchasing inactive structural congeners. Typical purity: ≥97%.

Molecular Formula C9H7ClN4O2
Molecular Weight 238.63 g/mol
Cat. No. B11778658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate
Molecular FormulaC9H7ClN4O2
Molecular Weight238.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(N=C1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C9H7ClN4O2/c1-16-9(15)7-5-12-14(13-7)8-6(10)3-2-4-11-8/h2-5H,1H3
InChIKeyRAZXWUSYUIPCDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate – Core Scaffold Identity, Physicochemical Profile, and Procurement-Grade Specifications


Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate (CAS 1708400-65-0; molecular formula C9H7ClN4O2; molecular weight 238.63 g/mol) is a pyridine-linked 1,2,3-triazole-4-carboxylate methyl ester bearing a chlorine atom at the 3-position of the pyridine ring and an unsubstituted C5 position on the triazole . This compound belongs to the emerging class of pyridyl-triazole carboxylates that have been validated as a prototype scaffold for KAT2A (lysine acetyltransferase 2A) modulation, with the corresponding carboxylic acid analog demonstrating a unique activator phenotype distinct from all other structural congeners tested [1]. Commercially available at ≥97% purity (NLT 98% from ISO-certified suppliers), this building block serves as both a direct synthetic intermediate and a versatile starting point for late-stage diversification at the C5 position .

Why Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate Cannot Be Replaced by a Generic In-Class Analog


Within the pyridyl-triazole-4-carboxylate chemotype, minor structural perturbations produce profoundly divergent biological outcomes that preclude casual generic substitution. In the foundational KAT2A study by Pacifico et al. (2022), the carboxylic acid analog bearing a 3-chloro substituent on the pyridine ring (compound 27d) uniquely functioned as an enzymatic activator of KAT2A, whereas the unsubstituted (27a), methoxy-substituted (27b), and methyl-substituted (27c) congeners all behaved as canonical inhibitors at concentrations as low as 5 µM [1]. Furthermore, the ester analogs (ethyl esters 26a, 26b, 26e, and 26f) showed no detectable binding to KAT2A in fluorescence-based assays, while their corresponding carboxylic acids (27a–d) and the extended-chain ester 26c exhibited clear binding interactions [1]. This pronounced structure-activity divergence—spanning activator vs. inhibitor phenotypes and binding vs. non-binding ester/acid pairs—demonstrates that the specific combination of 3-chloropyridine attachment, C4 carboxylate ester, and C5 substitution status cannot be assumed interchangeable across this scaffold class.

Quantitative Differential Evidence for Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate vs. Closest Analogs


Synthetic Yield Advantage: 99% Isolated Yield for the 3-Chloropyridyl-Ethyl Ester Scaffold vs. 78–94% for Other Pyridyl Substituents

In the KAT2A inhibitor discovery program, the ethyl ester congener of the target compound—ethyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate (compound 26e, R = H, R′ = Cl, R″ = COOEt)—was obtained in 99% isolated yield via Cu(OTf)₂·C₆H₅CH₃-catalyzed cycloaddition of pyridine azide 2d with alkyne 25a in toluene [1]. This represents the highest yield among all five pyridyl-triazole esters synthesized in the same study under identical conditions: 26a (R = H, R′ = H) 90%; 26b (R = OCH₃, R′ = H) 89%; 26c (R = OCH₃, R′ = H, R″ = (CH₂)₄COOH) 78%; and 26d (R = H, R′ = CH₃) 94% [1]. The 3-chloro substitution on the pyridine ring is thus associated with a measurable and reproducible synthetic accessibility advantage over other substituent patterns.

synthetic chemistry CuAAC cycloaddition pyridyl-triazole reaction yield

KAT2A Functional Phenotype Divergence: 3-Chloropyridyl Acid Analog (27d) Is the Sole Activator vs. Inhibitor Behavior of All Other Congeners

In a fluorescence-based KAT2A enzymatic assay measuring CoASH production via 5-FITC detection (λ_abs = 495 nm, λ_em = 525 nm), the carboxylic acid derived from the 3-chloropyridyl scaffold—compound 27d (p-Cl substitution on pyridine)—exhibited a unique activator phenotype, dose-dependently increasing KAT2A enzymatic activity rather than inhibiting it [1]. By contrast, all other tested carboxylic acids in the same series functioned as inhibitors: 27a and 27b displayed strong inhibition at 5 µM, and 27c showed good inhibition also at 5 µM [REFS-1, Figure 5]. The parent inhibitor 16 required 15 µM, and the extended-chain ester 26c required 10 µM to achieve comparable inhibition [1]. In cellular assays using U937 human AML cells at 200 µM, 26c produced 40% reduction in H3K9/14ac acetylation—the strongest inhibition observed—while 27a–d showed 10–20% reduction in cell viability by MTT assay [1]. The target methyl ester is the direct synthetic precursor to 27d via simple saponification (KOH, H₂O, 64% yield) [REFS-1, Table 3].

KAT2A epigenetics acetyltransferase enzyme modulation activator vs. inhibitor

Physicochemical Differentiation: LogP = −0.59 Confers Superior Aqueous Solubility vs. 5-Substituted Analogs

The experimentally catalogued partition coefficient (LogP) of methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate is −0.59, as recorded in the ChemExper chemical directory . This negative LogP value indicates a pronounced preference for the aqueous phase over organic solvents, a property that differentiates this C5-unsubstituted methyl ester from its 5-substituted analogs. By comparison, the 5-methyl analog (methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate, CAS 55044-76-3, MW 252.66) bears an additional methyl group that increases hydrophobicity; a structurally related 5-substituted tetrazole ester (CAS 55044-76-3 entry, C10H9ClN4O2) has a reported LogP of 1.49 . The 5-chloro analog (CAS 1774899-17-0, MW 273.07) introduces a second chlorine atom, further increasing lipophilicity. The target compound therefore offers the lowest LogP and highest predicted aqueous solubility within this analog series.

LogP aqueous solubility physicochemical properties drug-likeness formulation

C5-Unsubstituted Triazole as a Versatile Synthetic Handle for Late-Stage Diversification vs. Blocked 5-Methyl and 5-Chloro Analogs

The target compound retains a hydrogen atom at the C5 position of the 1,2,3-triazole ring, whereas the two most commercially prevalent analogs—methyl 2-(3-chloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (CAS 55044-76-3 / 1779132-34-1) and methyl 5-chloro-2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate (CAS 1774899-17-0) —carry methyl or chloro substituents at this position, respectively. An unsubstituted C5–H bond on 1,2,3-triazoles is amenable to direct electrophilic halogenation (NBS, NCS, NIS), directed ortho-metalation (DoM) with LDA or LiTMP followed by electrophilic quench, or transition-metal-catalyzed C–H activation/functionalization. These transformations are precluded in the 5-substituted comparators, where the C5 position is already occupied. The target compound thus serves as a single starting material for generating entire libraries of 5-functionalized analogs, whereas the pre-substituted comparators require de novo synthesis from different azide and alkyne precursors for each new C5 variant.

C–H functionalization late-stage diversification SAR exploration halogenation cross-coupling

Methyl Ester vs. Ethyl Ester and Free Acid: Optimized Balance of Reactivity, Molecular Weight, and Handling for Multi-Step Synthesis

Within the 3-chloropyridyl-triazole-4-carboxylate series, three ester/acid variants are commercially available: the target methyl ester (MW 238.63), the ethyl ester analog (compound 26e, MW ~266.7, not commercially catalogued as a stock item but synthesized in 99% yield) [1], and the free carboxylic acid (CAS 1431728-93-6, MW 224.60) . The methyl ester occupies a privileged intermediate position: compared to the ethyl ester, the methyl ester undergoes alkaline hydrolysis approximately 1.5–2× faster (methoxide is a better leaving group than ethoxide under saponification conditions), and its lower molecular weight (ΔMW ≈ 28 Da vs. ethyl ester) provides superior atom economy. Compared to the free acid, the methyl ester offers superior solubility in organic solvents (LogP −0.59 vs. predicted lower LogP for the acid due to the ionizable carboxyl group), facilitating chromatographic purification and anhydrous reactions. The KAT2A study demonstrated that ester analogs (26a,b,e,f) do not bind KAT2A while the corresponding acids do [1], establishing the methyl ester as a bio-reversible protecting group suitable for cellular pro-drug strategies—the ester passively diffuses into cells where endogenous esterases liberate the active acid.

ester hydrolysis prodrug design protecting group strategy atom economy synthetic intermediate

Insecticidal Activity Class Validation: Pyridine-Linked Triazole Derivatives Demonstrate Concentration-Dependent Mortality Against Lepidopteran Pests

A series of 13 pyridine-linked 1,2,3-triazole-4-carboxamide derivatives, synthesized from 1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride as a key intermediate sharing the pyridyl-triazole core with the target compound, were evaluated for insecticidal activity against Mythimna separata (oriental armyworm) [1]. At 500 mg/L, all 13 compounds exhibited insecticidal activity, with several achieving 100% mortality. However, at 100 mg/L, only compound ZJ-7 retained 100% mortality, while most other compounds showed markedly reduced or no activity [1]. This steep concentration-response relationship demonstrates that the pyridyl-triazole scaffold is intrinsically capable of potent insecticidal activity, but that substituent identity at positions equivalent to C4 and C5 of the triazole ring—precisely the positions that differentiate the target compound from its 5-substituted analogs—critically determines potency retention at lower concentrations. The target compound, bearing a methyl ester at C4 and an unsubstituted C5 position, represents a distinct substitution pattern not evaluated in this study, positioning it as a candidate for agrochemical lead optimization where C5 diversification can be systematically explored.

insecticidal activity agrochemical Mythimna separata pest control structure-activity relationship

Optimal Application Scenarios for Methyl 2-(3-chloropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylate Based on Quantitative Differentiation Evidence


KAT2A Activator Probe Development and Epigenetic Tool Compound Synthesis

The unique KAT2A activator phenotype of the 3-chloropyridyl carboxylic acid (27d)—the only activator among all tested pyridyl-triazole carboxylates in the Pacifico et al. (2022) study [1]—positions the target methyl ester as the optimal starting material for developing first-in-class KAT2A activator chemical probes. Researchers can procure the methyl ester, perform controlled saponification to generate 27d (64% yield under KOH/H₂O conditions), and use the activator phenotype as a starting point for further optimization. The methyl ester itself can serve as a cell-permeable pro-drug: upon passive diffusion across the cell membrane, endogenous esterases liberate the active acid 27d, enabling cellular proof-of-concept studies without requiring the free acid's formulation. The unsubstituted C5 position allows parallel synthesis of 5-aryl, 5-alkyl, and 5-halo derivatives to probe the structural determinants of activator vs. inhibitor functional switching at KAT2A [1].

Late-Stage Diversification Hub for Pyridyl-Triazole SAR Libraries in Medicinal Chemistry

Unlike the 5-methyl (CAS 55044-76-3) and 5-chloro (CAS 1774899-17-0) analogs, which present a blocked C5 position, the target compound's C5–H bond enables direct electrophilic and transition-metal-catalyzed functionalization. A single procurement of the C5-unsubstituted methyl ester supports the generation of a diverse library of 5-substituted analogs through: (i) NBS/NCS/NIS halogenation to yield 5-bromo, 5-chloro, or 5-iodo derivatives for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling; (ii) direct C–H arylation using Pd catalysis; or (iii) lithiation-electrophile quench sequences. This 'one building block, many analogs' strategy is inherently more cost-efficient and time-saving than purchasing each 5-substituted variant individually, particularly given that the 3-chloropyridyl scaffold demonstrated the highest synthetic yield (99% for the ethyl ester analog) among all pyridyl substitution patterns tested [1].

Agrochemical Lead Optimization Targeting Lepidopteran Pests at Sub-100 mg/L Application Rates

The class-level validation of pyridine-linked triazole insecticidal activity against Mythimna separata—with several compounds achieving 100% mortality at 500 mg/L but only ZJ-7 retaining activity at 100 mg/L [2]—establishes a clear optimization objective: identify C4/C5 substitution patterns that maintain potency at agronomically relevant concentrations. The target compound, bearing a methyl ester at C4 and an unsubstituted C5 position, represents a substitution pattern distinct from the 5-methyl carboxamide series tested by Zhang et al. (2012). Its lower LogP (−0.59) compared to 5-alkyl analogs may confer advantageous phloem mobility or leaf penetration properties. Systematic C5 diversification from this common intermediate enables rapid exploration of the hydrophobicity-activity relationship critical for field-level insecticidal performance [2].

Fragment-Based Drug Discovery (FBDD) and Computational Screening Campaigns Targeting Acetyltransferase Enzymes

With a molecular weight of 238.63 Da, LogP of −0.59, zero hydrogen bond donors, and three hydrogen bond acceptors, the target compound satisfies fragment-like physicochemical criteria (MW < 250, clogP < 3, HBD ≤ 3, HBA ≤ 6) as defined by the Astex Rule of Three for fragment-based screening [1]. The KAT2A virtual screening study by Pacifico et al. (2022) identified the pyridyl-triazole carboxylate scaffold (compound 16, docking score 80.13 against KAT2A) as the top hit from a targeted library, with the carboxylic acid functionality at C4 being crucial for high-affinity binding [1]. The target methyl ester, while not directly KAT2A-binding itself, serves as a fragment-elaboration starting point: the ester can be hydrolyzed to reveal the binding-competent acid, and the C5 and pyridine positions offer vectors for fragment growth. This compound is thus suited for inclusion in acetyltransferase-focused fragment libraries for SPR, NMR, or thermal shift screening cascades [1].

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